molecular formula C19H20N4O4 B2962855 2-(3-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide CAS No. 894032-66-7

2-(3-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide

Cat. No.: B2962855
CAS No.: 894032-66-7
M. Wt: 368.393
InChI Key: ZIWRIDAJHFQIHW-UHFFFAOYSA-N
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Description

The compound “2-(3-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of “this compound”, there are related studies on the synthesis of similar compounds. For instance, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates .


Molecular Structure Analysis

The molecular structure of a compound similar to “this compound” has been studied using various techniques such as FT-IR, UV–visible, 1 H NMR, HRMS . The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound similar to “this compound” have been studied. The compound was characterized by IR, HR-MS, 1 H NMR method. Its three-dimensional structure was obtained by single-crystal XRD . The compound was found to be a low melting solid with a clear appearance and odorless .

Scientific Research Applications

Chemokine Receptor Antagonists : Research into small molecule antagonists for chemokine receptors, including CCR3, highlights the development of compounds with potential applications in treating allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis. Compounds such as (N-ureidoalkyl)benzylpiperidines have been studied for their high affinity and potential in antagonizing specific receptors, suggesting that related ureido benzamide compounds could have similar therapeutic potential (Willems & IJzerman, 2009).

Advanced Glycation End Product Inhibitors : Research into novel inhibitors of advanced glycation end products (AGEs) includes the study of aryl-ureido and aryl carboxamido phenoxyisobutyric acids, indicating the role of ureido derivatives in preventing AGE formation. This suggests potential applications in treating diseases where AGE accumulation is a factor, such as diabetes and Alzheimer's disease (Rahbar & Figarola, 1999).

Supramolecular Chemistry : Benzene-1,3,5-tricarboxamide derivatives have been explored for their self-assembly into one-dimensional, nanometer-sized structures, driven by hydrogen bonding. This property suggests potential applications in nanotechnology and polymer processing, indicating that related ureido benzamide compounds might also have applications in these areas (Cantekin, de Greef, & Palmans, 2012).

Corrosion Inhibitors : Quinoline derivatives have been identified as effective anticorrosive materials, particularly those with polar substituents. Given the structural similarities, ureido benzamide compounds could potentially serve as corrosion inhibitors in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Mechanism of Action

    Target of Action

    Compounds with a urea-based benzamide structure have been known to act as inhibitors of histone deacetylases . Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.

    Mode of Action

    These compounds might interact with their targets (like histone deacetylases) by fitting into the active site of the enzyme, thereby inhibiting its function .

    Result of Action

    The inhibition of histone deacetylases can lead to changes in gene expression, which can have various effects at the molecular and cellular level, potentially including anti-cancer effects .

Safety and Hazards

The safety data sheet for a similar compound, 4`-Methoxypropiophenone, indicates that it is considered hazardous. It is combustible, causes skin irritation, serious eye irritation, may cause respiratory irritation, and is harmful if swallowed or inhaled .

Properties

IUPAC Name

2-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-27-14-8-6-13(7-9-14)23-11-12(10-17(23)24)21-19(26)22-16-5-3-2-4-15(16)18(20)25/h2-9,12H,10-11H2,1H3,(H2,20,25)(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWRIDAJHFQIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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